molecular formula C27H24N2O6S B12157576 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12157576
M. Wt: 504.6 g/mol
InChI Key: QOMICXQFMDFZTH-UHFFFAOYSA-N
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Description

The compound 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one features a pyrrolin-2-one core substituted with distinct functional groups:

  • 6-Ethylbenzothiazol-2-yl: A benzothiazole moiety with an ethyl group at position 6, likely influencing steric and electronic properties.
  • 2-Furylcarbonyl: A furan-derived acyl group that may enhance hydrogen-bonding or metabolic stability.

Properties

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O6S/c1-4-15-8-10-17-21(13-15)36-27(28-17)29-23(16-9-11-18(34-5-2)20(14-16)33-3)22(25(31)26(29)32)24(30)19-7-6-12-35-19/h6-14,23,31H,4-5H2,1-3H3

InChI Key

QOMICXQFMDFZTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OCC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Furylcarbonyl Group: This step often involves a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Attachment of the Benzothiazolyl Group: This can be done through a nucleophilic substitution reaction where a benzothiazole derivative reacts with an appropriate leaving group on the pyrrolin-2-one core.

    Addition of the Ethoxy and Methoxy Groups: These groups can be introduced via etherification reactions using ethyl and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds display high levels of antimitotic activity against various human tumor cell lines, indicating potential for development as anticancer agents .

Anti-inflammatory Properties

In vitro evaluations have suggested that this compound could possess anti-inflammatory effects. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways . Such properties make it a candidate for further development in treating inflammatory diseases.

Material Sciences

The unique structural features of this compound also lend it potential applications in material sciences, particularly in the development of organic semiconductors or photonic materials due to its ability to form stable structures with electronic properties suitable for these applications.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related compound through NCI protocols, revealing an average growth inhibition rate across a panel of cancer cell lines. The findings suggest that structural modifications can enhance activity against specific cancer types .

Case Study 2: Inhibition of Inflammatory Pathways

In silico studies demonstrated that derivatives of this compound could inhibit key enzymes involved in inflammatory responses, highlighting its therapeutic potential in conditions such as asthma and arthritis .

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s various functional groups could allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Activity Reference
Target Compound Pyrrolin-2-one 4-Ethoxy-3-methoxyphenyl, 6-ethylbenzothiazol-2-yl, 2-furylcarbonyl, 3-hydroxy ~586.6 (calculated) Enzyme inhibition, anticancer -
2-[5-(4-Methoxyphenyl)-3-phenyl-...] Pyrazoline 4-Methoxyphenyl, 6-methylbenzothiazol-2-yl ~433.5 Antitumor, antidepressant
Example 63 (Pyrazolo-pyrimidine) Pyrazolo-pyrimidine 5-Methylthiophen-2-yl, 3-fluorophenyl 516.1 Kinase inhibition
Key Observations:

Benzothiazole Modifications: The target compound’s 6-ethylbenzothiazol-2-yl group differs from the 6-methylbenzothiazol-2-yl in . Benzothiazoles are known for antitumor activity via intercalation or kinase inhibition .

Aromatic Substitutions :

  • The 4-ethoxy-3-methoxyphenyl group in the target compound is more lipophilic than the 4-methoxyphenyl in , which could enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Diversity: The pyrrolin-2-one core (target) contrasts with the pyrazoline () and pyrazolo-pyrimidine () cores.

Spectroscopic and Physicochemical Comparisons

NMR Analysis (Inferred from ):
  • Regions of divergent chemical shifts (e.g., aromatic protons in 4-ethoxy-3-methoxyphenyl vs. 4-methoxyphenyl in ) would highlight electronic effects of substituents.
  • The 3-hydroxy group in the target compound would likely exhibit a downfield shift due to hydrogen bonding, contrasting with non-hydroxylated analogs.
Solubility and Lipophilicity:
  • The 2-furylcarbonyl and 3-hydroxy groups may improve solubility relative to purely aromatic analogs (e.g., ), though the ethoxy and ethyl groups could counterbalance this effect.

Biological Activity

The compound 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its intricate structure, featuring multiple functional groups, suggests a rich pharmacological profile. This article reviews the available literature on its biological activity, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure

The compound can be broken down into several key structural components:

  • Pyrrolinone ring : A five-membered ring that contributes to the compound's stability and reactivity.
  • Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Furylcarbonyl group : Often associated with enhanced biological activity due to its electrophilic nature.

Biological Activity Overview

Despite the complexity of this compound, detailed scientific data specifically addressing its biological activity is limited. However, predictions based on structural analogs suggest that it may exhibit a range of pharmacological effects.

Predicted Activities

Using computational models like PASS (Prediction of Activity Spectra for Substances), researchers have inferred potential activities based on the compound's structural features. The predicted activities include:

  • Antimicrobial : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer : The benzothiazole component has been linked to anticancer properties in related compounds.
  • Anti-inflammatory : Structural similarities with known anti-inflammatory agents suggest potential in this area.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides further context for understanding the potential biological activity of the target compound. The following table summarizes some related compounds and their known activities:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxyphenyl)-5-methyltriazoleTriazole ringAntimicrobial
2-Ethoxyphenol derivativesEther functionalityAntioxidant
3-Methylbenzothiazole derivativesThiazole ringAnticancer

This table illustrates how variations in structure can lead to diverse biological effects, emphasizing the unique combination of functional groups in the target compound that may confer distinct pharmacological properties.

Case Studies and Research Findings

While specific studies on the target compound are sparse, research on related compounds provides valuable insights:

  • Anticancer Activity : A study on benzothiazole derivatives demonstrated significant anticancer activity against various cancer cell lines, highlighting the potential of similar structures to inhibit tumor growth effectively .
  • Antimicrobial Properties : Research on triazole derivatives revealed strong antimicrobial effects against resistant bacterial strains, suggesting that compounds with similar frameworks could also exhibit such properties .
  • Inflammatory Response Modulation : Compounds sharing structural characteristics with the target have been shown to modulate inflammatory pathways, indicating a possible role for the target compound in treating inflammatory diseases .

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